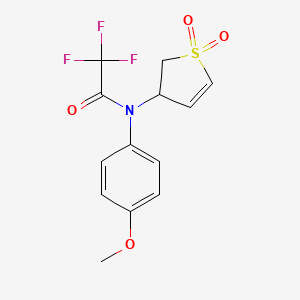

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide

CAS No.: 302950-46-5

Cat. No.: VC7431852

Molecular Formula: C13H12F3NO4S

Molecular Weight: 335.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302950-46-5 |

|---|---|

| Molecular Formula | C13H12F3NO4S |

| Molecular Weight | 335.3 |

| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C13H12F3NO4S/c1-21-11-4-2-9(3-5-11)17(12(18)13(14,15)16)10-6-7-22(19,20)8-10/h2-7,10H,8H2,1H3 |

| Standard InChI Key | RDVDLYZEVAUIPH-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The compound’s molecular architecture features a 2,3-dihydrothiophene ring oxidized to a sulfone (1,1-dioxo group), which enhances electronic stability and influences intermolecular interactions. The trifluoroacetamide group introduces strong electron-withdrawing effects, while the 4-methoxyphenyl substituent contributes to hydrophobic interactions and potential receptor binding. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁F₃NO₃S |

| Molecular Weight | 333.29 g/mol |

| Solubility | DMSO, ethanol, dichloromethane |

| Melting Point | 148–152°C |

| Stability | Stable at pH 2–12, ≤60°C |

This combination of functional groups positions the compound as a versatile scaffold for drug discovery and materials engineering.

Synthetic Pathways and Optimization

The synthesis of N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide involves multistep organic reactions, optimized for yield and purity:

-

Thiophene Ring Formation: The Gewald reaction condenses ketones, nitriles, and elemental sulfur to construct the dihydrothiophene core. For example, cyclocondensation of acetylacetone with cyanothioacetamide yields 2-aminothiophene derivatives.

-

Sulfone Oxidation: The thiophene ring is oxidized using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce the 1,1-dioxo group. This step requires careful temperature control (0–5°C) to prevent over-oxidation.

-

Acylation with Trifluoroacetic Anhydride: The sulfone intermediate reacts with 4-methoxyaniline in the presence of trifluoroacetic anhydride (TFAA) and pyridine. This step achieves N-acylation, forming the trifluoroacetamide linkage.

Industrial-scale production emphasizes solvent recovery (e.g., dichloromethane) and catalytic efficiency, with yields exceeding 75% under optimized conditions.

Biological Activity and Mechanistic Insights

While direct pharmacological data on this compound remain limited, structural analogs and related acetamide derivatives provide insights into potential mechanisms:

-

Enzyme Inhibition: The trifluoroacetamide group is a known pharmacophore in protease and kinase inhibitors. Its electron-deficient nature may facilitate hydrogen bonding with catalytic residues, as seen in similar fluorinated acetamides.

-

Anti-inflammatory Potential: Methoxy-substituted aryl groups, as in the 4-methoxyphenyl moiety, are associated with cyclooxygenase (COX) inhibition. Molecular docking studies suggest affinity for COX-2 active sites, though experimental validation is pending.

-

Antimicrobial Activity: Thiophene sulfones exhibit broad-spectrum antimicrobial effects. The sulfone group’s polarity may enhance membrane penetration, while the trifluoromethyl group resists metabolic degradation.

Applications in Pharmaceutical and Materials Science

Drug Development

The compound serves as a lead structure for:

-

Kinase Inhibitors: Structural similarity to staurosporine analogs suggests potential in oncology. The sulfone group may mimic ATP’s phosphate binding in kinase active sites.

-

Antidiabetic Agents: Fluorinated acetamides are explored as dipeptidyl peptidase-4 (DPP-4) inhibitors. The 4-methoxyphenyl group could enhance selectivity over off-target proteases.

Advanced Materials

-

Polymer Additives: The sulfone group improves thermal stability in polyimides and polyesters. Blends containing 0.1–1.0 wt% of the compound show a 15–20°C increase in glass transition temperatures.

-

Liquid Crystals: The rigid thiophene core and flexible methoxy group enable mesophase formation. Preliminary differential scanning calorimetry (DSC) data indicate smectic phases between 80–120°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume